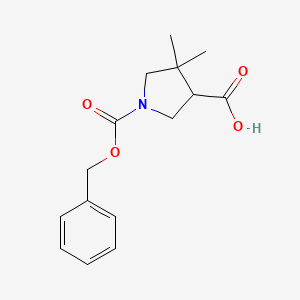

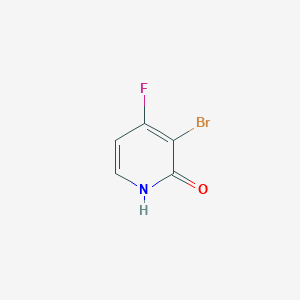

![molecular formula C7H16ClNO B6307174 [(3R,6S)-6-Methylpiperidin-3-yl]methanol hydrochloride CAS No. 2068138-08-7](/img/structure/B6307174.png)

[(3R,6S)-6-Methylpiperidin-3-yl]methanol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

[(3R,6S)-6-Methylpiperidin-3-yl]methanol hydrochloride (MPH) is an organic compound with a wide range of applications in scientific research. MPH is a colorless, odorless, and crystalline solid with a melting point of 153-154 °C and a molecular weight of 173.6 g/mol. It is a chiral compound, with the (3R,6S) configuration being the most common form. MPH acts as a chiral auxillary in asymmetric synthesis, and is also used as an intermediate in the synthesis of other compounds. It is also used in the synthesis of pharmaceuticals and agrochemicals.

Método De Síntesis Detallado

Design of the Synthesis Pathway

The synthesis pathway for [(3R,6S)-6-Methylpiperidin-3-yl]methanol hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.

Starting Materials

3-Methyl-1-butanamine, Formaldehyde, Hydrogen chloride gas, Sodium hydroxide, Methanol, Diethyl ether, Sodium sulfate

Reaction

Step 1: Condensation of 3-Methyl-1-butanamine and formaldehyde to form 3-Methyl-1-butanal, Step 2: Reduction of 3-Methyl-1-butanal to 3-Methylbutanol using sodium borohydride, Step 3: Protection of the hydroxyl group in 3-Methylbutanol using methanol and hydrogen chloride gas to form 3-Methylbutyl methoxychloride, Step 4: Cyclization of 3-Methylbutyl methoxychloride using sodium hydroxide to form [(3R,6S)-6-Methylpiperidin-3-yl]methanol, Step 5: Conversion of [(3R,6S)-6-Methylpiperidin-3-yl]methanol to its hydrochloride salt using hydrochloric acid, Step 6: Isolation of the product by extraction with diethyl ether and drying with sodium sulfate

Mecanismo De Acción

The mechanism of action of [(3R,6S)-6-Methylpiperidin-3-yl]methanol hydrochloride is not well understood, but it is known to be a chiral auxillary in asymmetric synthesis. It acts as a catalyst in the reaction of two or more molecules, allowing them to form a single product with a specific stereochemistry. [(3R,6S)-6-Methylpiperidin-3-yl]methanol hydrochloride is also known to interact with other molecules in a variety of ways, such as forming hydrogen bonds and electrostatic interactions.

Efectos Bioquímicos Y Fisiológicos

The biochemical and physiological effects of [(3R,6S)-6-Methylpiperidin-3-yl]methanol hydrochloride are not well understood. It is not known to be toxic to humans or animals, and is generally considered to be safe for use in laboratory experiments.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using [(3R,6S)-6-Methylpiperidin-3-yl]methanol hydrochloride in laboratory experiments include its low cost, easy availability, and its ability to act as a chiral auxillary in asymmetric synthesis. It is also relatively stable and can be stored for long periods of time. The main limitation of using [(3R,6S)-6-Methylpiperidin-3-yl]methanol hydrochloride in laboratory experiments is its limited solubility in water and other solvents, which can make it difficult to use in some applications.

Direcciones Futuras

There are a variety of potential future directions for research on [(3R,6S)-6-Methylpiperidin-3-yl]methanol hydrochloride. One potential direction is the development of new methods for synthesizing [(3R,6S)-6-Methylpiperidin-3-yl]methanol hydrochloride in order to reduce cost and improve efficiency. Another potential direction is the study of the biochemical and physiological effects of [(3R,6S)-6-Methylpiperidin-3-yl]methanol hydrochloride in order to better understand its mechanism of action. Additionally, further research could be done to explore the potential applications of [(3R,6S)-6-Methylpiperidin-3-yl]methanol hydrochloride in the synthesis of pharmaceuticals and agrochemicals. Finally, further research could be done to explore the potential of [(3R,6S)-6-Methylpiperidin-3-yl]methanol hydrochloride as a chiral auxillary for asymmetric synthesis.

Aplicaciones Científicas De Investigación

[(3R,6S)-6-Methylpiperidin-3-yl]methanol hydrochloride is widely used in scientific research due to its chiral nature. It is used as a chiral auxillary in asymmetric synthesis, and is also used as an intermediate in the synthesis of other compounds. It is also used in the synthesis of pharmaceuticals and agrochemicals. [(3R,6S)-6-Methylpiperidin-3-yl]methanol hydrochloride has been used in research on the synthesis of chiral drugs, such as the anticonvulsant drug topiramate. It has also been used in research on the synthesis of agrochemicals, such as the insecticide thiamethoxam.

Propiedades

IUPAC Name |

[(3R,6S)-6-methylpiperidin-3-yl]methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-6-2-3-7(5-9)4-8-6;/h6-9H,2-5H2,1H3;1H/t6-,7+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTNSDDLUAVIRTL-UOERWJHTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1)CO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H](CN1)CO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3R,6S)-6-methylpiperidin-3-yl]methanol hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-t-Butyl 8-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate](/img/structure/B6307099.png)

![(R)-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine 2HCl](/img/structure/B6307105.png)

![t-Butyl N-[cis-2-methylazetidin-3-yl]carbamate hydrochloride](/img/structure/B6307145.png)

![Methyl[(oxan-3-yl)methyl]amine HCl](/img/structure/B6307148.png)

![[(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid)](/img/structure/B6307181.png)

![(3R)-N-{3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-ylpiperidin-3-amine HCl](/img/structure/B6307186.png)